2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVGTYJIGMZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The foundational step involves synthesizing 6-bromoimidazo[1,2-a]pyridine, which serves as the precursor for subsequent functionalization. The most established approach employs 2-amino-5-bromopyridine as raw material, reacting with bromacetal or monochloroacetaldehyde derivatives under basic conditions.
Procedure
- Raw Materials : 2-amino-5-bromopyridine, monochloroacetaldehyde aqueous solution (40%), and an alkali such as sodium bicarbonate, sodium hydroxide, or triethylamine.
- Reaction Conditions :
- Solvent: Water, ethanol, methyl alcohol, or Virahol.
- Temperature: 25–50°C.
- Duration: 2–24 hours.
- pH: Maintained around neutral to slightly basic (pH 8–9).
- Reaction Mechanism :
- The amino group on pyridine reacts with monochloroacetaldehyde, forming an imidazo ring via cyclization.
- Bromination at the 6-position occurs either prior or during the ring closure, depending on the specific route.
Reaction Scheme
2-Amino-5-bromopyridine + Monochloroacetaldehyde → 6-Bromoimidazo[1,2-a]pyridine
Key Parameters and Variations
| Parameter | Range/Condition | Notes |
|---|---|---|
| Alkali used | Sodium bicarbonate, sodium hydroxide, triethylamine | Choice affects reaction rate and purity |
| Solvent | Water, ethanol, methyl alcohol | Influences solubility and reaction kinetics |
| Reaction time | 2–24 hours | Longer times favor higher yields |
| Temperature | 25–50°C | Gentle heating preferred |
Data Table: Typical Reaction Conditions
| Raw Material Ratio | Solvent | Alkali | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1:1.2:1.2 (bromo-pyridine:monochloroacetaldehyde:alkali) | Ethanol | Sodium bicarbonate | 55°C | 5 hours | 72.0 |
Introduction of the 8-Methyl Group
The methylation at the 8-position of the imidazo[1,2-a]pyridine ring can be achieved through direct methylation or selective substitution strategies.
Method
- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions :
- Solvent: Acetone or dichloromethane.
- Catalyst: Potassium carbonate or sodium hydride.
- Temperature: Room temperature to 60°C.
- Process :
- The imidazo[1,2-a]pyridine core is treated with methylating agent under basic conditions.
- Reaction monitored via TLC or NMR until completion.
Research Findings
- Methylation tends to occur preferentially at the 8-position due to electronic factors.
- The methylated product is purified via recrystallization or chromatography.
Introduction of the Ethan-1-amine Side Chain at the 2-Position
The aminoethyl side chain is introduced via nucleophilic substitution or reduction of suitable precursors.
Method
- Starting Material : 2-bromo-6-bromo-8-methylimidazo[1,2-a]pyridine.
- Reaction :
- Nucleophilic substitution with ammonia or primary amines under reflux.
- Alternatively, reduction of nitrile or ester intermediates derived from the ring.
Procedure
- Dissolve the brominated compound in ethanol or methanol.
- Add excess ammonia or ethylamine.
- Heat under reflux for 12–24 hours.
- Workup involves solvent removal, water washing, and purification via chromatography.
Note
- The reaction conditions must be optimized to favor mono-substitution at the 2-position.
- Side reactions include multiple substitutions; thus, stoichiometry control is critical.
Final Purification and Crystallization
The crude product undergoes purification steps:
- Extraction : Organic phase separation using ethyl acetate.
- Washing : Water washes to remove inorganic impurities.
- Drying : Using anhydrous sodium sulfate.
- Recrystallization : From ethyl acetate/n-hexane mixture (1:1 volume ratio) to obtain high-purity crystalline product.
Crystallographic Data
| Recrystallization Solvent | Yield | Melting Point (°C) | Purity |
|---|---|---|---|
| Ethyl acetate/n-hexane | ~70% | 76.5–78.0 | High |
Research Findings and Data Summary
| Source | Key Findings | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Patent CN103788092A | Mild conditions, stable high purity | 25–50°C, 2–24h | Up to 72% | Suitable for industrial scale |
| PMC Article | Methylation at 8-position feasible | Room temp to 60°C | Variable | Requires selective methylation techniques |
| RSC Data | Nucleophilic substitution for side chain | Reflux with ammonia | 35–70% | Needs stoichiometry control |
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential role as a therapeutic agent. Its structure suggests that it could interact with various biological targets, particularly in the realm of cancer research. Imidazopyridines are known for their ability to inhibit certain enzymes and receptors involved in tumor growth.
Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival. For example, studies have shown that imidazopyridine derivatives can inhibit the activity of protein kinases, which play a crucial role in cancer cell signaling pathways.
Pharmacology
In pharmacological studies, 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has been evaluated for its effects on neurotransmitter systems. Its structural similarities to known psychoactive compounds suggest potential applications in neuropharmacology.
Case Study: Neurotransmitter Modulation
Preliminary studies have demonstrated that compounds with imidazopyridine structures can modulate serotonin and dopamine receptors, which are critical in the treatment of mood disorders such as depression and anxiety.
Toxicology
Understanding the toxicological profile of this compound is essential for its safe application in research and potential therapeutic use. Toxicological assessments have indicated that while the compound may exhibit beneficial pharmacological effects, it also poses certain risks.
Safety Profile
The safety data sheets indicate that the compound can cause skin and eye irritation upon contact. Long-term exposure studies are necessary to fully understand its chronic toxicity and potential carcinogenic effects.
Table 2: Toxicological Data
| Endpoint | Finding |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2) |
| Eye Irritation | Causes serious eye irritation (Category 2A) |
| Carcinogenicity | Not classified by IARC |
Mechanism of Action
The mechanism of action of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine structure.
Uniqueness
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to the presence of the bromine atom and the methyl group, which can influence its biological activity and chemical reactivity. These structural features may confer distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.
Biological Activity
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo ring. This compound has garnered attention for its diverse biological activities and potential therapeutic applications across various fields including medicinal chemistry, microbiology, and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |
| CAS Number | 1216008-69-3 |
| Molecular Formula | C10H12BrN3 |
| Molecular Weight | 264.12 g/mol |
| InChI Key | IPCVGTYJIGMZLX-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, in a study involving A-431 and Jurkat cells, this compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong cytotoxic potential against these cell lines .
Case Study: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A-431 | <10 | Doxorubicin | 15 |
| Jurkat | <15 | Doxorubicin | 20 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have reported that derivatives of imidazo[1,2-a]pyridines can inhibit the growth of various bacterial strains, including multi-drug resistant bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and protein function.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of this compound revealed effective inhibition against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed into a potential therapeutic agent for treating infections caused by resistant strains .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It has been suggested that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis .
Q & A
What are the common synthetic routes for 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine?
Basic
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates such as 6-bromo-3-(ethylthio)imidazo[1,2-a]pyridine-2-amine can react with 4-(trifluoromethyl)benzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base . Alternatively, bromoacetyl derivatives may react with pyrimidin-2-amine to form imidazo[1,2-a]pyridine derivatives, as demonstrated in reactions involving chromen-2-one-containing precursors .
How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced
Optimization involves solvent selection (e.g., THF for acylation reactions), temperature control (room temperature for stability), and stoichiometric precision. Anhydrous conditions and inert atmospheres reduce hydrolysis by-products. For instance, triethylamine in THF effectively scavenges HCl during acylation, as shown in Reference Preparation Example 1 . Monitoring reaction progress via TLC or HPLC-MS ensures timely termination to prevent side reactions.
Which spectroscopic techniques are essential for characterizing this compound?
Basic
X-ray crystallography (XRD) resolves crystal structure and confirms regiochemistry, as seen in structural reports . Nuclear Magnetic Resonance (NMR) identifies proton environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy can confirm functional groups like amines or bromine substituents.
How can contradictions in NMR data due to impurities be resolved?
Advanced
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to distinguish overlapping signals and assign proton-carbon correlations. Cross-validate with HPLC-MS to detect impurities. For example, structural ambiguities in imidazo[1,2-a]pyridine derivatives were resolved using multi-technique approaches, as highlighted in crystallographic studies .
What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Basic
These derivatives exhibit diverse bioactivities, including cyclin-dependent kinase (CDK) inhibition, anticonvulsant effects, and antiviral properties. Specific analogs have been explored as intermediates for medicinally relevant agents .
How to design a kinase inhibition assay for this compound?
Advanced
Use recombinant kinase proteins (e.g., CDK2) in ATP-competitive assays with fluorescence-based detection (e.g., ADP-Glo™). Optimize ATP concentrations to measure IC50 values. Pre-incubate the compound with kinases to assess time-dependent inhibition. Reference protocols from studies on imidazo[1,2-a]pyridine-based CDK inhibitors .
What are the solubility properties of this compound?
Basic
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as inferred from synthesis protocols in THF and chloroform extraction steps .
What strategies improve aqueous solubility for in vivo studies?
Advanced
Introduce hydrophilic groups (e.g., sulfonate, phosphate) via post-synthetic modification. Prodrug approaches, such as esterification of the amine group, can enhance solubility. Bis[(6-methylpyridin-2-yl)methyl]amine derivatives demonstrate how ligand modifications improve metal chelation and solubility .
How is the purity of the compound assessed?
Basic
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard, as referenced in specifications for similar brominated imidazo[1,2-a]pyridines . Melting point analysis and elemental analysis (C, H, N) further validate purity.
How to analyze unexpected by-products in nucleophilic substitution reactions?
Advanced
Liquid chromatography-mass spectrometry (LC-MS) identifies by-products via molecular ion peaks. Isotopic labeling (e.g., deuterated solvents) traces reaction pathways. For example, competing pathways in bromoacetyl reactions can yield oxadiazole or ethanol derivatives, as observed in studies on brominated ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
